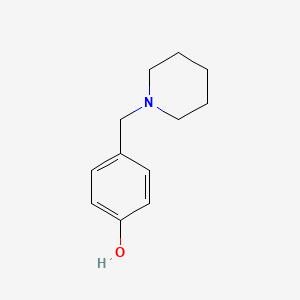

4-(Piperidin-1-ylmethyl)phenol

Übersicht

Beschreibung

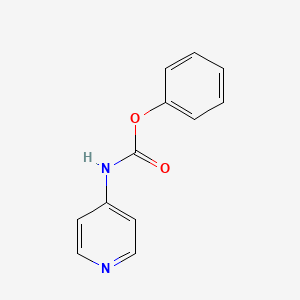

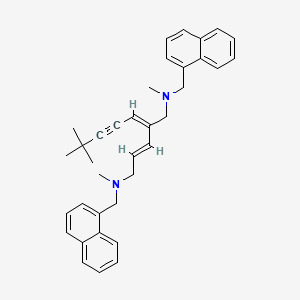

4-(Piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, involves complex organic reactions. The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .Molecular Structure Analysis

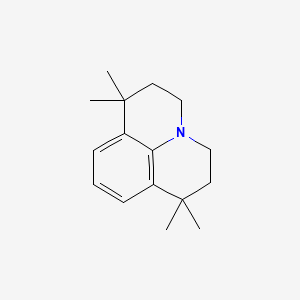

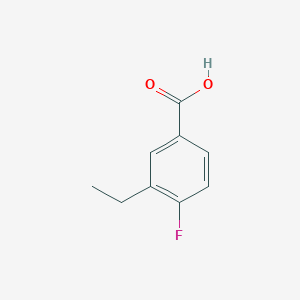

The molecular structure of this compound consists of a phenol group attached to a piperidine ring via a methylene bridge . The InChI code for this compound is 1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 .Chemical Reactions Analysis

Phenols, like this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 191.27 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

4-(Piperidin-1-ylmethyl)phenol has a wide range of applications in scientific research. It is used in the synthesis of drugs, dyes, and other materials. This compound is also used in the synthesis of peptides, such as peptide hormones, and in the synthesis of polymers. This compound is also used in the synthesis of nucleoside analogues, which are compounds that can be used to study the structure and function of nucleic acids. This compound is also used in the synthesis of organic compounds, such as amino acids, and in the synthesis of pharmaceuticals.

Wirkmechanismus

Target of Action

4-(Piperidin-1-ylmethyl)phenol is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals It’s known that benzyl-piperidines, a related class of compounds, have shown activity against different viruses .

Mode of Action

It’s known that 4,4-disubstituted n-benzyl piperidines inhibited the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may affect various biochemical pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.

Result of Action

It’s known that benzyl-piperidines have shown activity against different viruses , suggesting that this compound might have similar antiviral effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(Piperidin-1-ylmethyl)phenol in laboratory experiments has several advantages. This compound is a versatile compound that can be used in a wide range of applications, including the synthesis of drugs, dyes, and other materials. Additionally, this compound is relatively easy to synthesize and is inexpensive to purchase. However, there are some limitations to using this compound in laboratory experiments. This compound is a highly reactive compound and can be toxic if not handled properly. Additionally, the mechanism of action of this compound is not yet fully understood, which can limit its use in some applications.

Zukünftige Richtungen

There are several potential future directions for 4-(Piperidin-1-ylmethyl)phenol research. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research into the mechanism of action of this compound could help to identify potential applications for the compound. Finally, further research into the synthesis methods of this compound could help to improve the efficiency and cost-effectiveness of the process.

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

4-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCKWVMOXOYTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469800 | |

| Record name | 4-Piperidin-1-ylmethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73152-41-7 | |

| Record name | 4-Piperidin-1-ylmethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)

![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)